molecular formula C19H16FNO5 B2679312 4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904511-11-1

4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

Cat. No. B2679312
CAS RN: 904511-11-1
M. Wt: 357.337
InChI Key: IHCAOPBBLKGETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione” is a chemical compound that has been studied for its potential applications in scientific research. It has been identified in the discovery of a series of 3,4-dihydrobenzo [ f ] [1,4]oxazepin-5 (2 H)-one derivatives as a new class of TNIK inhibitors .


Molecular Structure Analysis

The molecular formula of this compound is C18H14FNO5. The exact molecular structure can be found in chemical databases like PubChem .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available literature. It is part of a series of compounds studied as TNIK inhibitors , suggesting it may interact with the TNIK enzyme in some way.

Scientific Research Applications

Organic Pollutants Treatment

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, structurally related to the compound due to their benzoic acid derivatives, are extensively studied for their environmental impact, particularly in aquatic systems. Their ubiquitous presence, despite wastewater treatment processes, indicates a continuous environmental introduction and necessitates ongoing monitoring and research for similar compounds (Haman et al., 2015).

Synthetic Chemistry Applications

Novel Synthesis Processes

The development of novel synthetic pathways for pharmaceuticals, including methods to synthesize and identify impurities in drugs like omeprazole, showcases the importance of innovative synthetic strategies in drug development. Such research could be relevant for synthesizing and studying the compound of interest (Saini et al., 2019).

Environmental and Health Impact Studies

Analytical Methods for Antioxidant Activity

The evaluation of compounds for their antioxidant properties is crucial in understanding their potential health impacts and applications. Studies on various methods to determine antioxidant activity highlight the importance of such assessments for a wide range of compounds, including potentially the one of interest (Munteanu & Apetrei, 2021).

Mechanism of Action

This compound has been identified as a potential TNIK inhibitor . TNIK (Traf2- and Nck-interacting kinase) is a protein kinase involved in various cellular processes, including the Wnt signaling pathway. Inhibitors of TNIK are being researched for their potential therapeutic applications.

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that this product is not intended for human or veterinary use, but for research use only.

Future Directions

The future directions of research on this compound could involve further exploration of its potential as a TNIK inhibitor . This could include studying its effects in biological systems, optimizing its structure for increased potency, or investigating its potential therapeutic applications.

properties

IUPAC Name

4-[2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl]-2-methyl-1,4-benzoxazepine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c1-11-18(23)21(19(24)13-5-3-4-6-17(13)26-11)10-15(22)14-9-12(20)7-8-16(14)25-2/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCAOPBBLKGETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione

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